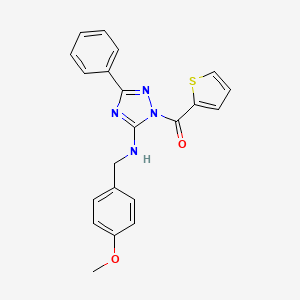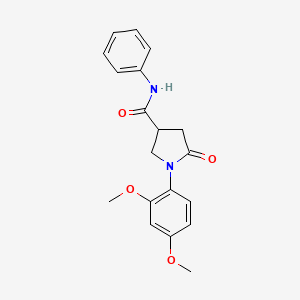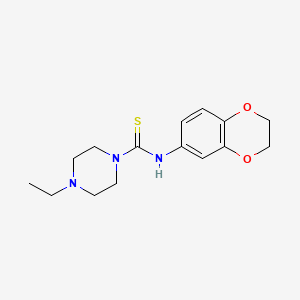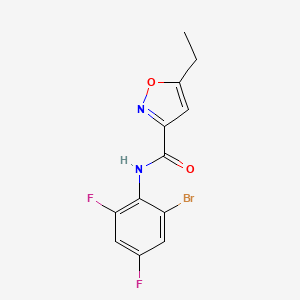![molecular formula C17H16F3NO3S B4715549 2-(propylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4715549.png)
2-(propylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide
Vue d'ensemble
Description
2-(propylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide, also known as GSK-J4, is a small molecule inhibitor that has been widely used in scientific research. It was first reported in 2012 by researchers from GlaxoSmithKline (GSK) as a potent and selective inhibitor of the histone demethylase JMJD3. Since then, GSK-J4 has been shown to have a broad range of biological activities, including anti-inflammatory, antiviral, and anticancer effects.
Mécanisme D'action
2-(propylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide inhibits the activity of JMJD3 by binding to its active site and blocking the demethylation of histone H3 lysine 27 (H3K27). This leads to an accumulation of H3K27me3, a repressive histone mark that is associated with transcriptional silencing. By modulating the levels of H3K27me3, this compound can regulate the expression of genes that are involved in various biological processes.
Biochemical and physiological effects:
This compound has been shown to have a broad range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages and microglia, suggesting that it may have potential as an anti-inflammatory agent. It has also been shown to inhibit the replication of several viruses, including HIV-1 and Zika virus. In addition, this compound has been shown to have anticancer effects in various cancer cell lines, suggesting that it may have potential as a cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(propylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide is its selectivity for JMJD3, which allows researchers to study the specific role of this histone demethylase in various biological processes. In addition, this compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of this compound is its relatively low potency, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for the use of 2-(propylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide in scientific research. One area of interest is the role of JMJD3 in cancer progression, and the potential use of this compound as a cancer therapy. Another area of interest is the development of more potent and selective inhibitors of JMJD3, which may have improved therapeutic potential. Finally, the use of this compound in combination with other drugs or therapies may also be explored, in order to enhance its efficacy and reduce potential side effects.
Applications De Recherche Scientifique
2-(propylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide has been widely used in scientific research to study the role of histone demethylases in various biological processes. It has been shown to inhibit the activity of JMJD3, a histone demethylase that plays a critical role in the regulation of gene expression. By inhibiting JMJD3, this compound can modulate the expression of genes involved in inflammation, cell differentiation, and cancer progression.
Propriétés
IUPAC Name |
2-propylsulfonyl-N-[2-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3S/c1-2-11-25(23,24)15-10-6-3-7-12(15)16(22)21-14-9-5-4-8-13(14)17(18,19)20/h3-10H,2,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEDHZHHZFYVOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-chlorophenyl)-N-[3-(4-morpholinyl)propyl]-4-quinazolinamine](/img/structure/B4715466.png)
![1-[(2-chlorophenyl)acetyl]-4-(2-furoyl)piperazine](/img/structure/B4715471.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-chlorobenzyl)glycinamide](/img/structure/B4715499.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-4-methyl-1-piperidinecarbothioamide](/img/structure/B4715510.png)
![3-chloro-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide](/img/structure/B4715518.png)
![N-[4-(acetylamino)-2-hydroxyphenyl]-4-tert-butylbenzamide](/img/structure/B4715526.png)

![3-[(6,6-dimethyl-4-oxo-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-[4-(3-methylbutoxy)benzyl]propanamide](/img/structure/B4715532.png)


![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B4715544.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4715551.png)
![N-[4-({4-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4715559.png)